N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-fluoropyridin-4-amine
Description
N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-fluoropyridin-4-amine is a synthetic organic compound that features a benzofuran moiety linked to a fluoropyridine through an amine group
Properties
IUPAC Name |
N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-fluoropyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-16(2)8-11-4-3-5-12(15(11)20-16)9-19-14-6-7-18-10-13(14)17/h3-7,10H,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIUOKOMNKDPPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CNC3=C(C=NC=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-fluoropyridin-4-amine typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol derivatives under acidic conditions.
Introduction of the Dimethyl Group: The 2,2-dimethyl substitution is usually introduced via alkylation reactions using appropriate alkyl halides.
Synthesis of the Fluoropyridine: The fluoropyridine component is synthesized separately, often starting from pyridine derivatives and introducing the fluorine atom through electrophilic fluorination.
Coupling Reaction: The final step involves coupling the benzofuran and fluoropyridine moieties through an amine linkage. This can be achieved using reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-fluoropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoropyridine ring or the benzofuran moiety, leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-fluoropyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study the interactions of benzofuran and fluoropyridine derivatives with biological targets. It can be used in assays to investigate binding affinities and selectivity towards various enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown promise in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of advanced polymers or other functional materials.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-fluoropyridin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzofuran moiety may facilitate binding through π-π interactions, while the fluoropyridine can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-chloropyridin-4-amine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-bromopyridin-4-amine: Bromine substitution can lead to different pharmacokinetic properties and reactivity.
N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-iodopyridin-4-amine: Iodine substitution may enhance certain types of chemical reactivity due to its larger atomic size and different electronic properties.
Uniqueness
N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound particularly interesting for drug development and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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